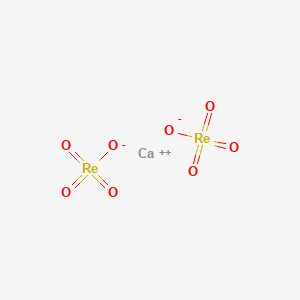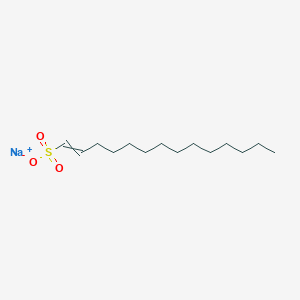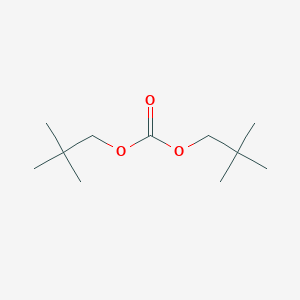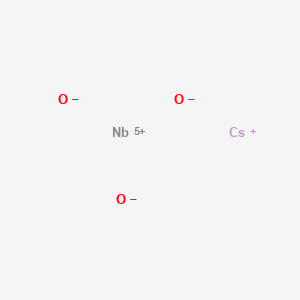
Calcium perrhenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium perrhenate is an inorganic compound with the chemical formula Ca(ReO₄)₂ . It is a salt composed of calcium cations (Ca²⁺) and perrhenate anions (ReO₄⁻). Perrhenate ions are tetrahedral oxoanions, similar in structure to perchlorate and permanganate ions. This compound is known for its high stability and unique properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium perrhenate can be synthesized through several methods. One common approach involves the reaction of rhenium oxide (Re₂O₇) with calcium hydroxide (Ca(OH)₂) in an aqueous solution. The reaction proceeds as follows: [ \text{Re}_2\text{O}_7 + 2\text{Ca(OH)}_2 \rightarrow 2\text{Ca(ReO}_4\text{)}_2 + 2\text{H}_2\text{O} ]
Another method involves the oxidation of low-valent rhenium compounds using calcium hypochlorite (Ca(OCl)₂) at temperatures between 50-70°C. This process converts rhenium oxides into this compound .
Industrial Production Methods
Industrial production of this compound often involves the extraction of rhenium from copper-molybdenum ores. The rhenium is then converted into perrhenic acid (HReO₄), which reacts with calcium compounds to form this compound. This method ensures high purity and efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium perrhenate undergoes various chemical reactions, including:
Oxidation: Perrhenate ions can be reduced to lower oxidation states of rhenium.
Substitution: Perrhenate ions can be replaced by other anions in certain reactions.
Condensation: Perrhenate ions can form polyoxometalates under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen sulfide (H₂S) can reduce perrhenate ions to tetrathioperrhenate (ReS₄²⁻).
Substitution: Trimethylsilyl chloride ((CH₃)₃SiCl) can react with perrhenate ions to form silyl esters.
Condensation: Perrhenate ions can condense to form rhenium polyoxometalates in the presence of suitable reagents.
Major Products
Tetrathioperrhenate (ReS₄²⁻): Formed by the reaction with hydrogen sulfide.
Silyl esters: Formed by the reaction with trimethylsilyl chloride.
Rhenium polyoxometalates: Formed through condensation reactions.
Applications De Recherche Scientifique
Calcium perrhenate has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other rhenium compounds and catalysts.
Biology: Studied for its potential use in radiopharmaceuticals due to the unique properties of rhenium isotopes.
Medicine: Investigated for its potential in cancer treatment and diagnostic imaging.
Industry: Used in the production of high-performance lubricants and as a catalyst in petrochemical processes
Mécanisme D'action
The mechanism of action of calcium perrhenate involves the interaction of perrhenate ions with various molecular targets. Perrhenate ions can participate in redox reactions, where they are reduced to lower oxidation states of rhenium. These reactions can influence cellular processes and biochemical pathways, making this compound valuable in medical and biological research .
Comparaison Avec Des Composés Similaires
Calcium perrhenate can be compared with other perrhenate salts, such as:
- Sodium perrhenate (NaReO₄)
- Potassium perrhenate (KReO₄)
- Ammonium perrhenate (NH₄ReO₄)
- Nickel(II) perrhenate (Ni(ReO₄)₂)
Uniqueness
This compound is unique due to its high stability and insolubility in water, which makes it suitable for specific industrial applications. Its properties differ from other perrhenate salts, which may have varying solubility and reactivity .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties and stability make it valuable for scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in diverse applications.
Propriétés
IUPAC Name |
calcium;oxido(trioxo)rhenium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.8O.2Re/q+2;;;;;;;2*-1;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEVHMHMCGDTGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Re](=O)(=O)=O.[O-][Re](=O)(=O)=O.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaO8Re2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584237 |
Source


|
| Record name | Calcium bis[oxido(trioxo)rhenium] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13768-54-2 |
Source


|
| Record name | Calcium bis[oxido(trioxo)rhenium] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium perrhenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)







